

Spectroscopic Analysis of Glyoxal bis(diallyl acetal): A Technical Guide

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Compound of Interest

Compound Name: Glyoxal bis(diallyl acetal)

Cat. No.: B099651

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This technical guide provides an in-depth overview of the spectroscopic data for **Glyoxal bis(diallyl acetal)**, also known as 1,1,2,2-Tetraallyloxyethane. The information is tailored for researchers, scientists, and professionals in drug development, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Data Presentation

The following tables summarize the expected quantitative spectroscopic data for **Glyoxal bis(diallyl acetal)**. This data is based on typical values for the functional groups present in the molecule and may be supplemented by data from spectral databases.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.9	m	4H	-CH=CH ₂
~5.2	m	8H	-CH=CH ₂
~4.8	s	2H	O-CH-CH-O
~4.1	d	8H	O-CH ₂ -CH=CH ₂

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~134	CH=CH ₂
~117	-CH=CH ₂
~95	O-CH-CH-O
~70	O-CH ₂ -CH=CH ₂

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3080-3010	Medium	=C-H stretch (alkene)
2980-2850	Medium-Strong	C-H stretch (alkane)
1645	Medium	C=C stretch (alkene)
1150-1050	Strong	C-O stretch (ether/acetal)
990, 915	Strong	=C-H bend (alkene, out-of-plane)

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure of **Glyoxal bis(diallyl acetal)**.

Instrumentation:

- A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

- Dissolve approximately 5-10 mg of **Glyoxal bis(diallyl acetal)** in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical):

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 0-12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16.

¹³C NMR Acquisition Parameters (Typical):

- Pulse Program: Proton-decoupled pulse sequence.
- Spectral Width: 0-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 128-1024 (or more, depending on sample concentration).

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum.
- Perform baseline correction.

- Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
- Integrate the peaks in the ^1H NMR spectrum.
- Assign the peaks to the corresponding protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Glyoxal bis(diallyl acetal)** by measuring the absorption of infrared radiation.

Instrumentation:

- A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

- Place one to two drops of neat (undiluted) **Glyoxal bis(diallyl acetal)** liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top of the first, creating a thin liquid film between the plates.
- Ensure there are no air bubbles trapped in the film.

Data Acquisition:

- Record a background spectrum of the empty spectrometer.
- Place the prepared salt plate assembly in the sample holder of the spectrometer.
- Acquire the sample spectrum over a typical range of $4000\text{--}400\text{ cm}^{-1}$.
- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

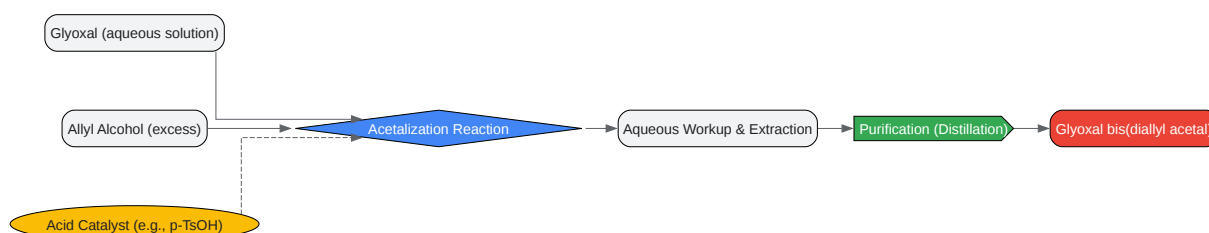
Data Analysis:

- Identify the characteristic absorption bands in the spectrum.

- Correlate the observed wavenumbers with known vibrational frequencies of functional groups to confirm the structure of the molecule.

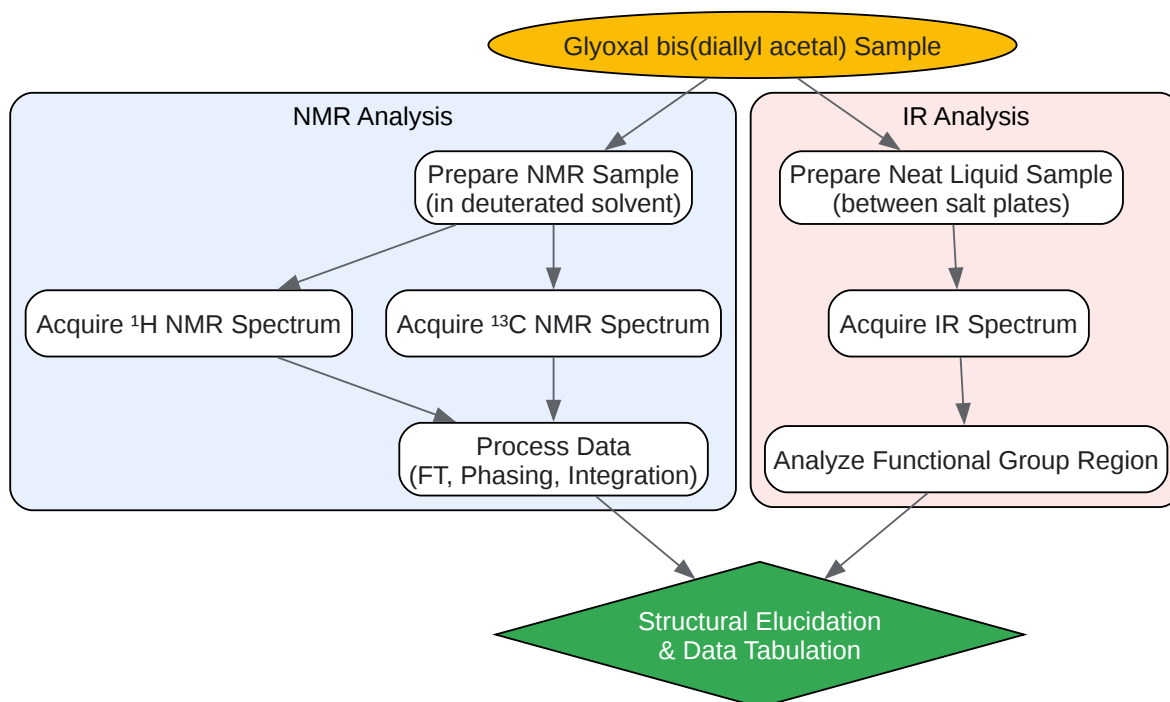
Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key workflows and relationships relevant to the analysis of **Glyoxal bis(diallyl acetal)**.



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Caption: Synthesis workflow for **Glyoxal bis(diallyl acetal)**.



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Caption: General workflow for spectroscopic analysis.

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